molecular formula C18H15ClN2O2 B12183388 N-(4-acetylphenyl)-2-(5-chloro-1H-indol-1-yl)acetamide

N-(4-acetylphenyl)-2-(5-chloro-1H-indol-1-yl)acetamide

Cat. No.: B12183388
M. Wt: 326.8 g/mol
InChI Key: KHLUZVGEMCDZCY-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-(5-chloro-1H-indol-1-yl)acetamide: is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring substituted with a chlorine atom at the 5-position and an acetamide group attached to the nitrogen atom of the indole ring. Additionally, it has a phenyl ring substituted with an acetyl group at the 4-position. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetylphenyl)-2-(5-chloro-1H-indol-1-yl)acetamide typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Chlorination: The indole ring is then chlorinated at the 5-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Acetamide Formation: The chlorinated indole is reacted with acetic anhydride to introduce the acetamide group.

    Coupling with 4-Acetylphenyl Group: The final step involves coupling the chlorinated indole acetamide with 4-acetylphenylamine under appropriate conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction of the compound can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Chemistry: N-(4-acetylphenyl)-2-(5-chloro-1H-indol-1-yl)acetamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology: In biological research, this compound can be used as a probe to study the interactions of indole derivatives with biological macromolecules such as proteins and nucleic acids.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its indole core is a common motif in many pharmacologically active compounds, making it a valuable scaffold for drug design.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-(5-chloro-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The acetyl and acetamide groups can form hydrogen bonds with biological macromolecules, influencing their function. The chlorine atom can also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    N-(4-acetylphenyl)-2-(5-bromo-1H-indol-1-yl)acetamide: Similar structure with a bromine atom instead of chlorine.

    N-(4-acetylphenyl)-2-(5-fluoro-1H-indol-1-yl)acetamide: Similar structure with a fluorine atom instead of chlorine.

    N-(4-acetylphenyl)-2-(5-methyl-1H-indol-1-yl)acetamide: Similar structure with a methyl group instead of chlorine.

Comparison: N-(4-acetylphenyl)-2-(5-chloro-1H-indol-1-yl)acetamide is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. The substitution pattern on the indole ring can significantly affect the compound’s chemical and biological properties, making it distinct from its analogs with different substituents.

Properties

Molecular Formula

C18H15ClN2O2

Molecular Weight

326.8 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-(5-chloroindol-1-yl)acetamide

InChI

InChI=1S/C18H15ClN2O2/c1-12(22)13-2-5-16(6-3-13)20-18(23)11-21-9-8-14-10-15(19)4-7-17(14)21/h2-10H,11H2,1H3,(H,20,23)

InChI Key

KHLUZVGEMCDZCY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC3=C2C=CC(=C3)Cl

Origin of Product

United States

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